4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid
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Overview
Description
4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid is a synthetic organic compound characterized by the presence of bromine, fluorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-bromo-4-fluorophenol with ethyl 2-bromoacetate under basic conditions to form an intermediate ester. This intermediate is then hydrolyzed to yield the desired acid. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and aryl boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2-fluorophenol
- 2-Bromo-4-fluorobenzamide
Uniqueness
4-(2-Bromo-4-fluorophenoxy)-2-ethoxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)-2-ethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO4/c1-2-17-11(12(15)16)5-6-18-10-4-3-8(14)7-9(10)13/h3-4,7,11H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZFTRQZNJRDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=C(C=C(C=C1)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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